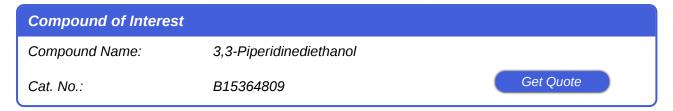


An In-depth Technical Guide to the Physicochemical Properties of 3,3-Piperidinediethanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Piperidinediethanol is a disubstituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide array of pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties. This technical guide provides a comprehensive overview of the core physicochemical properties of **3,3-Piperidinediethanol**, including its molecular structure, and predicted properties such as melting point, boiling point, solubility, pKa, and logP. Due to a lack of extensive experimental data in publicly available literature, this guide also furnishes detailed, generalized experimental protocols for the determination of these key parameters. Furthermore, a representative synthetic workflow and a diagram illustrating a common pharmacological mechanism of action for piperidine derivatives are presented to provide a broader context for researchers.

Core Physicochemical Data

While experimental data for **3,3-Piperidinediethanol** is limited, its basic molecular information has been established. This section summarizes the known and predicted physicochemical properties of the compound.

Molecular and Predicted Properties



Quantitative data for **3,3-Piperidinediethanol** is sparse in peer-reviewed literature. The following table summarizes the available information and computationally predicted values. It is crucial to note that predicted values are estimations and should be confirmed through experimental validation.

Property	Value	Source
CAS Number	873433-30-8	Publicly available chemical databases
Molecular Formula	C9H19NO2	Publicly available chemical databases
Molecular Weight	173.25 g/mol	Publicly available chemical databases
Predicted Melting Point	Not available	-
Predicted Boiling Point	315.8±25.0 °C (at 760 mmHg)	Predicted using computational models
Predicted Water Solubility	1.15 x 105 mg/L at 25°C	Predicted using computational models
Predicted pKa	9.5 (most basic)	Predicted using computational models
Predicted logP	-1.2	Predicted using computational models

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized experimental protocols that can be adapted for the determination of the key physicochemical properties of **3,3-Piperidinediethanol**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.



Methodology: Capillary Method

- Sample Preparation: A small amount of finely powdered, dry **3,3-Piperidinediethanol** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is attached to a thermometer, with the sample
 positioned adjacent to the thermometer bulb. This assembly is then placed in a melting point
 apparatus (e.g., a Thiele tube filled with a high-boiling point oil or an automated melting point
 apparatus).
- Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, ensuring uniform heat distribution.
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.
- Melting Range: The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

- Apparatus Setup: A small quantity of 3,3-Piperidinediethanol is placed in a distillation flask.
 The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- Heating: The flask is heated gently. The liquid will begin to boil, and its vapor will rise and pass into the condenser.
- Equilibrium: The temperature is recorded when it becomes constant. This constant temperature is the boiling point of the liquid, representing the equilibrium between the liquid and vapor phases.
- Collection: The condensed liquid (distillate) is collected in the receiving flask.



Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences a drug's absorption and distribution.

Methodology: Shake-Flask Method

- Sample Preparation: An excess amount of solid **3,3-Piperidinediethanol** is added to a known volume of purified water (or a specific buffer solution) in a sealed flask.
- Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
- Quantification: The concentration of 3,3-Piperidinediethanol in the clear, saturated solution
 is determined using a suitable analytical method, such as High-Performance Liquid
 Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- Solubility Value: The determined concentration is reported as the aqueous solubility of the compound at the specified temperature and pH.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a basic compound like **3,3- Piperidinediethanol**, it indicates the affinity of the piperidine nitrogen for a proton.

Methodology: Potentiometric Titration

- Sample Preparation: A known concentration of 3,3-Piperidinediethanol is dissolved in a suitable solvent, typically water or a water-methanol mixture.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.



• pKa Calculation: The pKa is determined from the pH at the half-equivalence point, which is the point where half of the **3,3-Piperidinediethanol** has been protonated.

LogP Determination

The partition coefficient (P) or its logarithm (logP) is a measure of the differential solubility of a compound in two immiscible phases, typically octan-1-ol and water. It is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method

- Phase Preparation: Equal volumes of octan-1-ol and water are pre-saturated with each other.
- Partitioning: A known amount of **3,3-Piperidinediethanol** is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
- Quantification: The concentration of **3,3-Piperidinediethanol** in each phase is determined using a suitable analytical technique (e.g., HPLC-UV/MS).
- LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis and Pharmacological Context

To provide a comprehensive understanding of **3,3-Piperidinediethanol**, this section includes a representative synthetic workflow and a diagram illustrating a common pharmacological mechanism of piperidine derivatives.

Representative Synthesis Workflow

While a specific, detailed synthesis protocol for **3,3-Piperidinediethanol** is not readily available in the searched literature, a general and plausible synthetic route for **3,3**-disubstituted



piperidines can be conceptualized. A common approach involves the modification of a preformed piperidine ring. The following diagram illustrates a logical workflow for the synthesis of **3,3-Piperidinediethanol** starting from a suitable piperidone precursor.



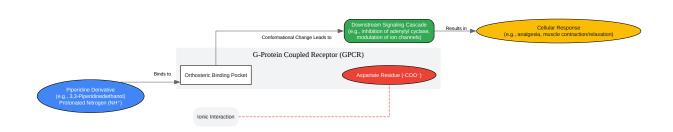
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Caption: A plausible synthetic workflow for **3,3-Piperidinediethanol**.

General Pharmacological Mechanism of Piperidine Derivatives

Piperidine and its derivatives are prevalent in a vast number of pharmaceuticals and bioactive molecules. They often serve as key pharmacophores that interact with various biological targets. One of the most well-known roles of the piperidine moiety is its interaction with G-protein coupled receptors (GPCRs), such as opioid or muscarinic receptors. The nitrogen atom of the piperidine ring is often protonated at physiological pH, allowing it to form a crucial ionic bond with an acidic residue (e.g., aspartate) in the receptor's binding pocket. This interaction is a key anchoring point for many piperidine-containing ligands.

The following diagram illustrates this general mechanism of action.





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